

"2-Ethylamino-3-nitropyridine" properties and characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethylamino-3-nitropyridine**

Cat. No.: **B1354427**

[Get Quote](#)

An In-depth Technical Guide to **2-Ethylamino-3-nitropyridine**: Properties, Synthesis, and Applications

Introduction

2-Ethylamino-3-nitropyridine is a substituted heterocyclic compound belonging to the nitropyridine class. While specific research on this exact molecule is not extensively documented, its structural features—a pyridine core, an activating nitro group, and a secondary amine substituent—position it as a valuable and versatile intermediate in synthetic chemistry. Nitropyridine derivatives are recognized as privileged structural motifs in drug design and materials science, serving as precursors to a wide range of biologically active molecules, including kinase inhibitors, and agents with antiviral and antitumor properties.[\[1\]](#)[\[2\]](#)

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the anticipated properties, reactivity, and potential applications of **2-Ethylamino-3-nitropyridine**. The insights are synthesized from established chemical principles and data from closely related structural analogues.

Molecular Structure and Physicochemical Properties

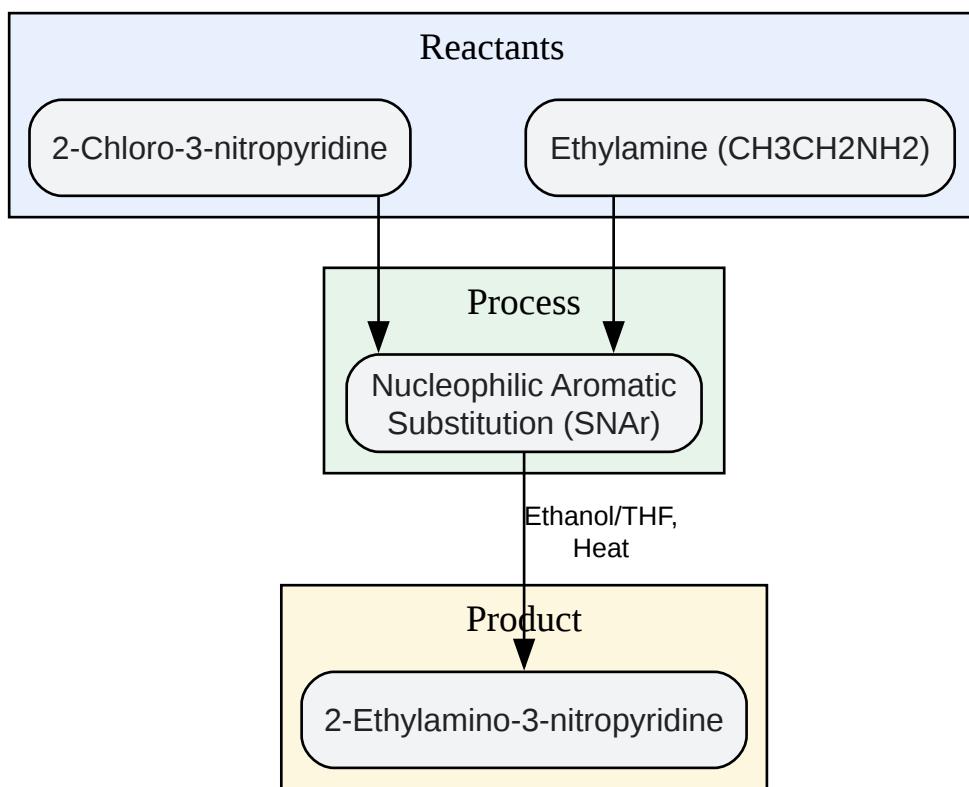
The functionality of **2-Ethylamino-3-nitropyridine** is dictated by the interplay of its three core components: the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group

at the 3-position, and the electron-donating ethylamino group at the 2-position. This electronic arrangement is critical to its reactivity, particularly in nucleophilic aromatic substitution reactions.

Predicted Physicochemical Data

Quantitative data for **2-Ethylamino-3-nitropyridine** is not readily available in public databases. The following properties are calculated or estimated based on its structure and comparison with analogues like 2-(Ethylamino)-5-nitropyridine and 2-Amino-3-nitropyridine.[2][3][4]

Property	Value	Source
Molecular Formula	C ₇ H ₉ N ₃ O ₂	Calculated
Molecular Weight	167.17 g/mol	Calculated[3]
Appearance	Yellow crystalline solid	Inferred from analogues[2][5]
Solubility	Likely soluble in organic solvents like ethanol, chloroform.[2]	Inferred
Melting Point	Estimated range: 100-130 °C	Inferred from analogues[2][3]

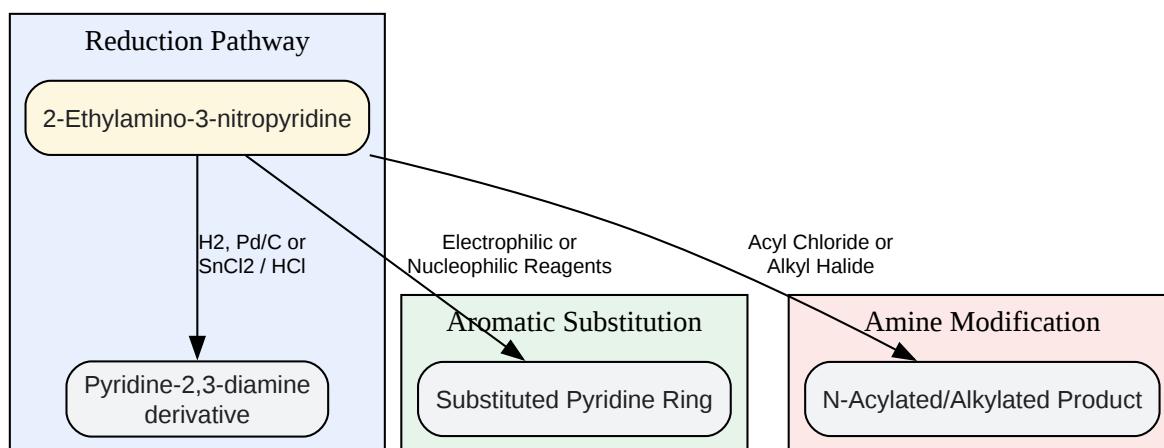

Proposed Synthesis Pathway

The most direct and industrially scalable synthesis of **2-Ethylamino-3-nitropyridine** is expected to be the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-3-nitropyridine, with ethylamine.[5][6] The electron-withdrawing nitro group at the C3 position strongly activates the C2 position for attack by a nucleophile, making this a highly efficient transformation.

Experimental Protocol: Synthesis via SNAr

- Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as ethanol or THF, add ethylamine (2.0-3.0 eq). The excess ethylamine also acts as a base to neutralize the HCl generated.

- Execution: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-70 °C) to facilitate the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
- Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), and concentrated.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield **2-Ethylamino-3-nitropyridine** as a yellow solid.


[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Ethylamino-3-nitropyridine** via SNAr.

Core Reactivity and Chemical Behavior

The chemical behavior of **2-Ethylamino-3-nitropyridine** is dominated by the nitro and amino functionalities, which allow for a range of subsequent transformations.

- Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using standard conditions, such as catalytic hydrogenation ($H_2/Pd-C$) or chemical reducing agents (e.g., $SnCl_2$, Fe/HCl). This transformation yields 2-ethyl-2,3-diaminopyridine, a highly valuable building block for the synthesis of fused heterocyclic systems like imidazopyridines, which are common in medicinal chemistry.
- Further Aromatic Substitution: The existing substituents influence the reactivity of the remaining ring positions. The powerful electron-donating nature of the amino groups in the reduced product (2,3-diaminopyridine derivative) activates the ring towards electrophilic aromatic substitution.
- N-Functionalization: The secondary amine of the ethylamino group can undergo further reactions such as acylation, alkylation, or sulfonylation to introduce additional diversity.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **2-Ethylamino-3-nitropyridine**.

Potential Applications in Drug Discovery and Materials Science

Given that nitropyridines are established precursors for bioactive compounds, **2-Ethylamino-3-nitropyridine** holds significant potential as a key intermediate.[\[1\]](#)

- Pharmaceuticals: Its derivatives are promising scaffolds for developing therapeutic agents. The 2-amino-3-nitropyridine core is found in molecules targeting cancers, viral infections, and inflammatory diseases.[\[2\]](#)[\[5\]](#)[\[6\]](#) The ethyl group provides a vector for modifying steric bulk and lipophilicity, which can be fine-tuned to optimize drug efficacy and pharmacokinetic profiles.
- Agrochemicals: The aminonitropyridine framework is crucial in the production of herbicides, fungicides, and insecticides.[\[2\]](#)[\[5\]](#) This compound can serve as a starting material for novel crop protection agents.
- Organic Dyes and Materials: The conjugated system of nitropyridines can impart unique optical and electronic properties.[\[7\]](#)[\[8\]](#) Functionalized derivatives have been investigated for applications as dyes and nonlinear optical materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Ethylamino-3-nitropyridine** is not available, the hazard profile can be inferred from closely related compounds like 2-amino-3-nitropyridine. [\[4\]](#)[\[9\]](#)

- Hazard Classification (Anticipated):
 - Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[\[10\]](#)
 - Skin Corrosion/Irritation: Causes skin irritation.[\[4\]](#)[\[9\]](#)
 - Eye Damage/Irritation: Causes serious eye irritation.[\[4\]](#)[\[9\]](#)
 - Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[\[4\]](#)[\[9\]](#)
- Recommended Handling Procedures:

- Work in a well-ventilated area or fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid breathing dust, fumes, or vapors.[\[11\]](#)
- Keep away from heat, sparks, and open flames.[\[11\]](#)
- Store in a tightly sealed container in a cool, dry place.[\[9\]](#)[\[11\]](#)

Conclusion

2-Ethylamino-3-nitropyridine represents a promising, albeit under-characterized, chemical intermediate. Its structure combines the versatile reactivity of the aminonitropyridine scaffold with the modulating influence of an ethyl substituent. Through straightforward synthesis and a variety of potential downstream chemical transformations, particularly the reduction of its nitro group, this compound serves as a gateway to complex heterocyclic systems. Its potential applications as a precursor in the development of novel pharmaceuticals, agrochemicals, and functional organic materials make it a compound of significant interest for further scientific exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. nbino.com [nbino.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbino.com [nbino.com]
- 6. nbino.com [nbino.com]

- 7. mdpi.com [mdpi.com]
- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["2-Ethylamino-3-nitropyridine" properties and characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354427#2-ethylamino-3-nitropyridine-properties-and-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com